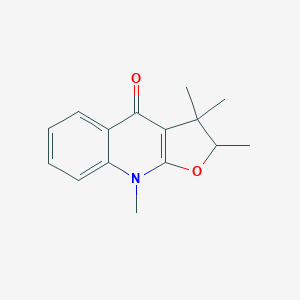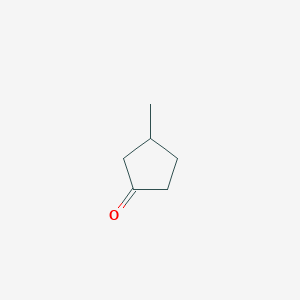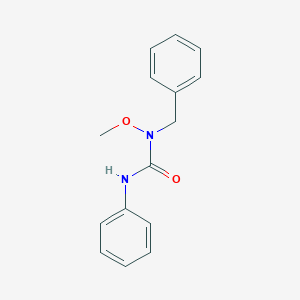
(S)-Flumequine
描述
2'-O-甲基鸟苷: 是一种修饰核苷,由转移核糖核酸鸟苷-2'-O-甲基转移酶作用于转移核糖核酸而产生。 其特征是 C-2' 位置羟基上的氢原子被甲基取代 。这种修饰在核糖核酸的稳定性和功能中起着至关重要的作用,特别是在转移核糖核酸和信使核糖核酸的背景下。
准备方法
合成路线和反应条件: 2'-O-甲基鸟苷的合成通常涉及鸟苷在 2'-羟基上的甲基化。 一种常见的方法是在碱(如氢化钠或碳酸钾)存在下使用碘甲烷或三氟甲磺酸甲酯作为甲基化试剂 。反应通常在升高的温度下在非质子溶剂(如二甲基甲酰胺或二甲基亚砜)中进行。
工业生产方法: 在工业环境中,2'-O-甲基鸟苷的生产可以通过类似的甲基化反应进行放大。 该过程涉及通过结晶或色谱法纯化产物,以实现研究和医药应用所需的较高纯度水平 。
化学反应分析
反应类型: 2'-O-甲基鸟苷可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成 2'-O-甲基鸟嘌呤。
还原: 还原反应可以将其转化回鸟苷。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物:
氧化: 2'-O-甲基鸟嘌呤。
还原: 鸟苷。
科学研究应用
2'-O-甲基鸟苷在科学研究中具有广泛的应用:
作用机制
2'-O-甲基鸟苷的作用机制涉及其掺入核糖核酸中,在那里它影响核糖核酸分子的稳定性和功能。 2' 位的甲基化增强了核糖核酸对酶降解的抵抗力,并提高了它们与参与核糖核酸加工的蛋白质的结合亲和力 。 这种修饰还可以通过影响转移核糖核酸和信使核糖核酸的功能来诱导细胞凋亡变化 。
相似化合物的比较
类似化合物:
7-甲基鸟苷: 另一种在鸟嘌呤的 7 位具有甲基的修饰核苷.
2'-O-甲基腺苷: 与 2'-O-甲基鸟苷类似,但甲基位于腺苷的 2' 位.
2'-O-甲基胞苷: 2' 位甲基化的胞苷.
独特性: 2'-O-甲基鸟苷由于其在稳定核糖核酸和调节核糖核酸功能方面的特定作用而具有独特性。 与其他甲基化核苷相比,其 2' 位的甲基化在核糖核酸稳定性和抗降解方面提供了独特的优势 。
属性
IUPAC Name |
(12S)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPPJIUMHPXMA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202349-45-9 | |
| Record name | Flumequine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202349459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUMEQUINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRD84T215S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using water as a solvent in the synthesis of (S)-Flumequine?
A1: Utilizing water as a solvent in the asymmetric hydrogenation of quinolines to produce this compound offers significant advantages in terms of environmental friendliness and cost-effectiveness [, ]. This approach aligns with green chemistry principles by reducing reliance on organic solvents, which can be toxic and environmentally harmful. Furthermore, water often simplifies reaction workup procedures and can enhance reaction rates in certain cases.
Q2: How does the structure of the chiral cationic Ru-diamine catalyst influence the enantioselectivity of this compound synthesis?
A2: The chiral environment provided by the η(6)-arene-N-tosylethylenediamine-Ru(II) complex plays a crucial role in achieving high enantioselectivity during the hydrogenation of quinolines to this compound []. DFT calculations suggest that a key interaction involves CH/π attraction between the η(6)-arene ligand of the catalyst and the fused phenyl ring of the dihydroquinoline intermediate. This interaction, along with the influence of the TfO(-) anion, favors the formation of the (S)-enantiomer by stabilizing the transition state leading to its production.
Q3: Can you explain the "ionic and cascade reaction pathway" involved in the formation of this compound?
A3: The synthesis of this compound through this method doesn't occur in one step. Instead, it follows a multi-step process termed an "ionic and cascade reaction pathway" []. This involves:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


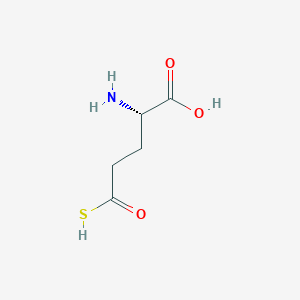
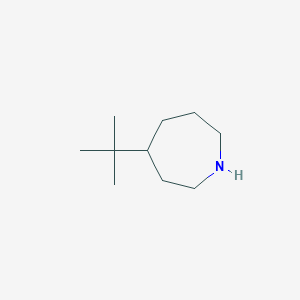
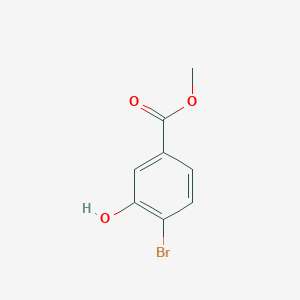
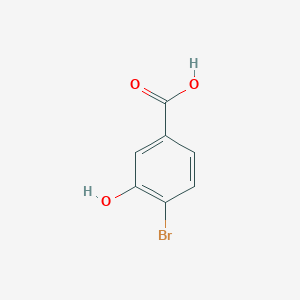

![N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B121425.png)
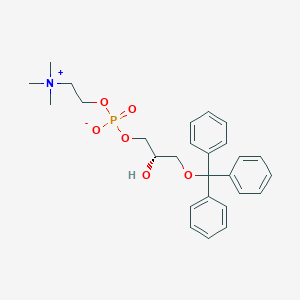

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)
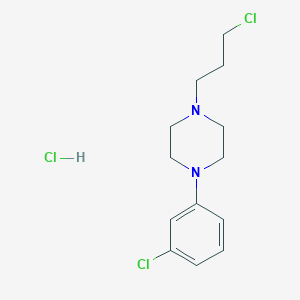
![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
